molecular formula C18H18BrNO3 B495949 3-bromo[1,1'-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether

3-bromo[1,1'-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether

Katalognummer: B495949
Molekulargewicht: 376.2g/mol
InChI-Schlüssel: SDRCAKRGHQPOKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether is a complex organic compound that features a biphenyl structure with a bromine atom and a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether typically involves multiple steps One common method starts with the bromination of biphenyl to form 3-bromobiphenylThe final step involves the formation of the ether linkage under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce various substituted biphenyl derivatives .

Wissenschaftliche Forschungsanwendungen

3-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromobiphenyl: Lacks the morpholine ring and ether linkage.

    4-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether: Similar structure but with different substitution patterns.

    2-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether: Another isomer with different bromine positioning .

Uniqueness

3-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a bromine atom, biphenyl structure, and morpholine ring makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C18H18BrNO3

Molekulargewicht

376.2g/mol

IUPAC-Name

2-(2-bromo-4-phenylphenoxy)-1-morpholin-4-ylethanone

InChI

InChI=1S/C18H18BrNO3/c19-16-12-15(14-4-2-1-3-5-14)6-7-17(16)23-13-18(21)20-8-10-22-11-9-20/h1-7,12H,8-11,13H2

InChI-Schlüssel

SDRCAKRGHQPOKI-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br

Kanonische SMILES

C1COCCN1C(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.